4-ethyl-4H-1,2,4-triazol-3-ol
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Overview
Description
4-ethyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the third position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol can be achieved through various methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the triazole ring. Another method involves the cyclization of ethyl hydrazinecarboxylate with triethyl orthoformate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethyl-4H-1,2,4-triazol-3-one.
Reduction: Formation of 4-ethyl-4H-1,2,4-triazol-3-amine.
Substitution: Formation of various alkyl or aryl derivatives of this compound.
Scientific Research Applications
4-ethyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of an ethyl group.
4-ethyl-4H-1,2,4-triazol-3-thiol: Contains a thiol group instead of a hydroxyl group.
4-ethyl-4H-1,2,4-triazol-3-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-ethyl-4H-1,2,4-triazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
135302-04-4 |
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Molecular Formula |
C4H7N3O |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
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